molecular formula C21H15ClN2OS B4689765 2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B4689765
M. Wt: 378.9 g/mol
InChI Key: ITKXNPMLQNKRBX-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic small molecule featuring a benzothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry . The benzothiazole nucleus is a common pharmacophore in numerous biologically active compounds and is present in several marketed therapeutic agents . This specific compound is of significant interest in early-stage discovery research, particularly for screening against various disease models. Compounds with benzothiazole skeletons have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potent anticancer, antibacterial, antifungal, and anthelminthic properties . The mechanism of action for such compounds is often multi-faceted, but the benzothiazole scaffold is known for its excellent coordination abilities and structural similarity to the lateral chain of natural benzylpenicillin, which contributes to its bioactivity . Researchers value this chemical for its potential in developing novel therapeutic agents and as a ligand in various chemical applications . It is supplied as a high-purity compound for scientific investigation. This product is intended for laboratory and research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. IDENTIFICATION • CAS Number : Please verify with the latest Certificate of Analysis. • Molecular Formula : Information available upon request. • Molecular Weight : Information available upon request. • SMILES : O=C(NC1=CC=C(C2=NC3=CC(C)=CC=C3S2)C=C1)C4=CC=CC=C4Cl PRECAUTIONARY INFORMATION • Hazard Statements : Not fully classified. Handle with care and use appropriate personal protective equipment. • Signal Word : No data available. • Precautionary Statements : Avoid inhalation of dust/aerosol. Avoid contact with skin and eyes. Use in a well-ventilated place. • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Properties

IUPAC Name

2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-6-11-19-18(12-13)24-21(26-19)14-7-9-15(10-8-14)23-20(25)16-4-2-3-5-17(16)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKXNPMLQNKRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-methylbenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural variations, molecular weights, and inferred properties of analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound
2-Chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
2-Chlorobenzamide, 5-methylbenzothiazole 388.88 (C21H16ClN2OS) Potential antituburcular activity; optimized lipophilicity for membrane penetration
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrobenzamide 5-Nitro group addition 430.9 Enhanced electron-withdrawing effects; possible increased reactivity or metabolic instability
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide 2-Methoxy, 5-chloro, 4-methyl substitutions 332.78 (C16H14ClN2O2S) Increased lipophilicity; improved stability due to chloro substituent
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole Chlorobenzoyl group replacing benzamide ~349.83 (estimated) Altered binding interactions; potential pharmacokinetic variability
4-Benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide (Compound 51) Sulfamoyl and triazine substituents 565.12 (C28H22ClFN4O2S2) Improved aqueous solubility; triazine enables hydrogen bonding

Physicochemical Properties

  • Melting Points : Sulfamoyl derivatives (e.g., Compound 51, m.p. 266–268°C) exhibit higher melting points than nitro-substituted analogs (e.g., ), likely due to stronger intermolecular hydrogen bonding .
  • Crystallography : Orthorhombic crystal systems (e.g., ) and hydrogen-bonded dimers () dominate, influencing stability and formulation design .

Biological Activity

2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, a compound with the chemical formula C23H16ClN5OS and a molecular weight of 445.92 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews various studies that examine its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structural representation of this compound is critical for understanding its biological interactions. The compound consists of a benzamide core substituted with a chloro group and a benzothiazole moiety, which is known for contributing to biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-715.63Induction of apoptosis through p53 activation
Similar Benzothiazole DerivativeU-9370.12 - 2.78Inhibition of cell proliferation and apoptosis induction

In particular, the compound has been noted for its ability to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of p53 and activating caspase pathways .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The following table summarizes findings related to the antimicrobial efficacy of similar compounds:

Derivative Microorganism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Benzothiazole AnalogE. coli16 µg/mL

These findings suggest that modifications in the benzothiazole structure can enhance antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
  • DNA Interaction : The structure allows for potential interactions with DNA or RNA, disrupting normal cellular functions.

Case Study 1: Anticancer Efficacy

A study investigating the effects of benzothiazole derivatives on leukemia cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity against both childhood and adult T acute lymphoblastic leukemia cells. The mechanism was primarily through apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Action

Another research effort focused on the antibacterial properties of benzothiazole derivatives showed that modifications leading to increased electron density on the aromatic rings enhanced their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzoic acids under acidic conditions .
  • Step 2 : Coupling of the benzothiazole intermediate with a chlorinated benzamide moiety using reagents like benzoyl chloride in pyridine or DMF. Reaction conditions (temperature, solvent, and inert atmosphere) are critical to prevent oxidation of sensitive groups .
  • Purification : Recrystallization from methanol or chromatography (e.g., silica gel) ensures high purity. Analytical validation via TLC and NMR is standard .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity and purity?

  • Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with chloro-substituents and benzothiazole protons showing distinct shifts .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize molecular packing .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what methodological approaches validate these interactions?

  • Answer :

  • Mechanistic Studies : The benzothiazole moiety binds to enzyme active sites (e.g., PFOR in anaerobic organisms), disrupting metabolic pathways. Isothermal titration calorimetry (ITC) quantifies binding affinity .
  • In Vitro Assays : Enzyme inhibition assays (e.g., P2X7 receptor blockade) use calcium flux measurements to evaluate anti-inflammatory effects. Preclinical models validate reduced inflammatory markers .
  • Computational Docking : Molecular dynamics simulations predict binding modes to targets like kinase domains, guided by crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Assay Standardization : Control variables like buffer pH, incubation time, and cell line specificity (e.g., cancer vs. normal cells) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substitution of chloro vs. methoxy groups) to isolate critical functional groups .
  • Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify outliers or methodological biases .

Q. How can the compound’s crystal structure inform drug design and stability studies?

  • Answer :

  • Hydrogen Bonding Networks : X-ray data reveal N–H⋯N and C–H⋯O interactions that enhance thermal stability and solubility .
  • Polymorphism Screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms under varying humidity/temperature conditions .
  • Co-Crystallization : Co-formers like succinic acid improve bioavailability by modifying crystal lattice energetics .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

  • Answer :

  • ADME Profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability tests .
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions, critical for dose-response modeling .
  • In Vivo Pharmacokinetics : Radiolabeled compound tracking in rodent models measures half-life and tissue distribution .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

  • Answer :

  • Analog Synthesis : Modify substituents (e.g., methyl → ethyl on benzothiazole) to assess steric/electronic effects .
  • High-Throughput Screening : Test derivatives against kinase panels to identify selectivity profiles .
  • QSAR Modeling : Machine learning algorithms correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
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2-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.